molecular formula C15H11F3N2O B13681969 8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13681969
M. Wt: 292.26 g/mol
InChI Key: ADBWZGWOYVTDOV-UHFFFAOYSA-N
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Description

8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxy group at the C-8 position and a 3-(trifluoromethyl)phenyl group at the C-2 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent may influence electronic properties and hydrogen-bonding interactions. This scaffold is pharmacologically significant, with structural analogues showing diverse biological activities, including antiulcer, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

8-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-21-13-6-3-7-20-9-12(19-14(13)20)10-4-2-5-11(8-10)15(16,17)18/h2-9H,1H3

InChI Key

ADBWZGWOYVTDOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with aldehydes or ketones, followed by cyclization reactions. For derivatives substituted at the 2-position with aryl groups, palladium-catalyzed cross-coupling reactions such as Suzuki coupling are frequently employed.

Specific Preparation of 8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

The preparation of the title compound can be divided into key steps:

Synthesis of the Imidazo[1,2-a]pyridine Core
  • Method A (Condensation and Cyclization): A substituted pyridin-2-amine (bearing a methoxy group at the 8-position) is reacted with a suitable aldehyde in methanol with p-toluenesulfonic acid as a catalyst at 70 °C for 12 hours. This leads to the formation of the imidazo[1,2-a]pyridine core via cyclization and dehydration steps. The product is isolated by extraction and purified by silica gel chromatography.
Introduction of the 3-(Trifluoromethyl)phenyl Group at the 2-Position
  • Suzuki Coupling Reaction: The 3-bromo derivative of the imidazo[1,2-a]pyridine core is reacted with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (XantPhos), and a base such as t-BuONa in toluene at 110 °C under nitrogen atmosphere for 12 hours. This cross-coupling installs the 3-(trifluoromethyl)phenyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring.
Alternative Trifluoromethylation Methods
  • Visible Light-Induced Trifluoromethylation: Transition-metal-free methods using visible light and photoorganocatalysts such as anthraquinone-2-carboxylic acid have been reported for trifluoromethylation of imidazo[1,2-a]pyridines. This method involves the use of trifluoroacetic acid and potassium carbonate under irradiation, allowing for direct introduction of trifluoromethyl groups onto the heterocyclic core or aryl substituents.

Experimental Data and Reaction Conditions

Step Reagents and Conditions Yield (%) Notes
Cyclization to imidazo[1,2-a]pyridine core Substituted pyridin-2-amine + aldehyde, MeOH, p-TsOH, 70 °C, 12 h 70-90 Purified by silica gel chromatography
Bromination at 3-position N-Bromosuccinimide (NBS), CH3CN, 30 °C, 5 h 80-95 Prepares 3-bromo intermediate
Suzuki coupling 3-bromoimidazo[1,2-a]pyridine + 3-(trifluoromethyl)phenylboronic acid, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h 60-85 Cross-coupling to install trifluoromethylphenyl group
Visible light trifluoromethylation (alternative) Anthraquinone-2-carboxylic acid, K2CO3, trifluoroacetic acid, visible light irradiation, room temperature Variable Metal-free, mild conditions, substrate-dependent

Summary Table of Preparation Methods

Preparation Step Key Reagents and Conditions Advantages Limitations
Cyclization of substituted pyridin-2-amine with aldehyde MeOH, p-TsOH, 70 °C, 12 h Straightforward, good yields Requires purified starting materials
Bromination at 3-position NBS, CH3CN, 30 °C, 5 h High regioselectivity Sensitive to reaction time and temp
Suzuki Coupling Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h High functional group tolerance Requires expensive catalysts
Visible Light-Induced Trifluoromethylation Anthraquinone-2-carboxylic acid, K2CO3, TFA, light Metal-free, mild conditions Substrate scope limited, variable yield

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various trifluoromethylated and substituted derivatives of imidazo[1,2-a]pyridine, which may exhibit enhanced biological activities and chemical properties.

Scientific Research Applications

8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, its COX-2 inhibitory activity is influenced by the nature and size of the substituents on the imidazo[1,2-a]pyridine ring . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations in imidazo[1,2-a]pyridine derivatives include substituent type (e.g., methoxy, methyl, nitro, trifluoromethyl), position (C-2, C-3, C-8), and ring modifications (e.g., thiazole replacement). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
8-Methoxy-2-[3-(trifluoromethyl)phenyl] C8: Methoxy; C2: 3-CF3-Ph 302.27* High lipophilicity; potential CNS activity N/A
8-Methyl-2-[3-(trifluoromethyl)phenyl] C8: Methyl; C2: 3-CF3-Ph 276.26 Discontinued (low solubility?)
8-Methyl-2-(3-nitrophenyl) C8: Methyl; C2: 3-NO2-Ph 269.27 Nitro group may confer redox activity
3-(4-CF3-Ph)-imidazo[1,2-a]pyridine (13e) C3: 4-CF3-Ph; C2: Variable ~350 (estimated) 86% yield; antitumor potential
SCH 28080 (27) C8: Ph-OCH2; C3: Cyanomethyl 307.34 Antiulcer (H+/K+-ATPase inhibition)
COX-2 Inhibitor (31) C2: 4-(MeSO2)-Ph; C3: Morpholinomethyl 399.46 IC50 = 0.07 µM (COX-2 selective)

*Calculated based on formula C15H11F3N2O.

  • Trifluoromethyl Phenyl Substituents : The 3-CF3-Ph group in the target compound enhances metabolic stability compared to nitro or methyl groups (e.g., 8-Methyl-2-(3-nitrophenyl)) .
  • Methoxy vs. Methyl at C-8 : Methoxy groups improve solubility relative to methyl, as seen in , where pyridinyl substituents increased aqueous solubility .
  • Ring Modifications : Replacing pyridine with thiazole (e.g., COX-2 inhibitor 31) significantly alters potency and selectivity .

Biological Activity

8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, featuring a methoxy group and a trifluoromethyl-substituted phenyl group, enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12F3N3O
  • Molecular Weight : 260.17 g/mol

Research indicates that this compound interacts with various molecular targets within biological systems. Its mechanism often involves binding to specific receptors or enzymes, modulating their activity and leading to observed biological effects. The trifluoromethyl group is particularly noted for enhancing the compound's interaction profiles and biological efficacy.

Biological Activities

The compound exhibits diverse biological activities:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation. Specifically, this compound has demonstrated significant inhibitory effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has been reported to inhibit Bruton's tyrosine kinase (Btk), which is implicated in autoimmune and inflammatory diseases. This inhibition suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, contributing to its potential use in treating infections .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy :
    • In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer properties.
  • Inflammation Models :
    • In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    • The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHigh (IC50 < 5 µM)Yes (Btk inhibitor)Moderate (MIC < 10 µg/mL)
8-Methoxyimidazo[1,2-a]pyridineModerate (IC50 ~10 µM)NoLow
6-Carboxylic acid derivativeLow (IC50 > 20 µM)Yes (but less effective than target compound)High

Q & A

Q. Methodological Approach

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a standardized assay. For example, replace the 8-methoxy group with halogens (Cl, Br) or alkyl chains to assess antimicrobial activity variations .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., lipophilicity, steric effects) in datasets with conflicting IC₅₀ values .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) to verify if trifluoromethyl groups enhance binding affinity to specific targets like EGFR or COX-2 .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Core Techniques

  • NMR Spectroscopy :
    • ¹H NMR : Verify methoxy (-OCH₃) resonance at δ 3.8–4.0 ppm and imidazo[1,2-a]pyridine aromatic protons at δ 7.2–8.5 ppm .
    • ¹³C NMR : Confirm trifluoromethyl (CF₃) carbon signal at δ 120–125 ppm (quartet, J = 280 Hz) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. Advanced Characterization

  • X-ray Crystallography : Resolve stereochemical ambiguities in the imidazo-pyridine core (e.g., planarity of the fused ring system) .

How can researchers design experiments to evaluate the metabolic stability of this compound?

Q. In Vitro Protocols

  • Microsomal Incubation : Incubate with liver microsomes (human/rat) in PBS (pH 7.4) containing NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
  • CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to identify metabolic liabilities .
  • Half-Life (t₁/₂) Calculation : Use the formula t₁/₂ = ln(2)/k, where k is the elimination rate constant derived from depletion curves .

What strategies mitigate byproduct formation during trifluoromethyl group installation?

Q. Key Recommendations

  • Reagent Selection : Use Umemoto’s reagent (trifluoromethylating agent) over Togni’s reagent to reduce aryl chloride byproducts .
  • Temperature Control : Maintain reactions at −10°C to 0°C to suppress radical side reactions .
  • Additive Screening : Introduce catalytic CuI (5 mol%) to enhance regioselectivity during electrophilic trifluoromethylation .

How do computational models predict the target engagement of this compound?

Q. Methodology

  • Docking Studies : Use AutoDock Vina to simulate binding to proposed targets (e.g., adenosine A₂A receptor). Prioritize poses with ΔG < −8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., imidazo[1,2-a]pyridine-based kinase inhibitors) .

What are the implications of the methoxy group at the 8-position on pharmacokinetics?

Q. Experimental Findings

  • Solubility : Methoxy groups increase aqueous solubility (e.g., 8-methoxy derivative: 12 μM vs. 8-H analog: 3 μM in PBS) .
  • Metabolism : O-Demethylation by CYP450 enzymes generates reactive quinone intermediates, detectable via glutathione trapping assays .
  • Permeability : LogP reductions (from 2.5 to 1.8) correlate with improved Caco-2 monolayer permeability (Papp > 1 × 10⁻⁶ cm/s) .

How can researchers scale up synthesis without compromising yield?

Q. Lab-Scale Optimization

  • Flow Chemistry : Implement continuous flow reactors (residence time: 20 min) for Pd-mediated couplings, achieving 90% yield at 10 g scale .
  • Catalyst Recycling : Recover Pd nanoparticles via magnetic separation (Fe₃O₄@SiO₂-Pd) for 5 reaction cycles with <5% yield drop .

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